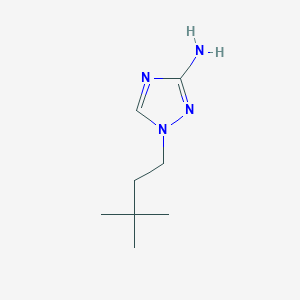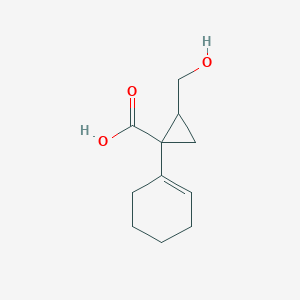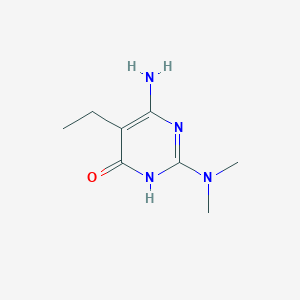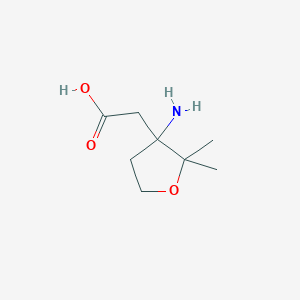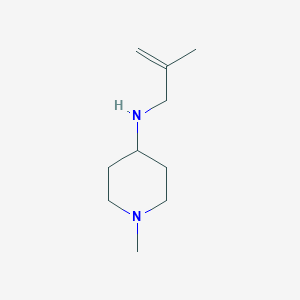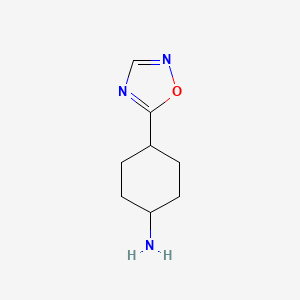
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is a versatile compound that features a cyclohexane ring substituted with an oxadiazole moiety. This compound is part of the broader class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach involves the reaction of chloroximes with nitriles in a basic medium to generate the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxadiazole synthesis can be applied. These methods often involve scalable reactions with high yields and purity, utilizing readily available starting materials and efficient catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexane moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and cyclohexane derivatives, which can be further utilized in pharmaceutical and material science applications .
Wissenschaftliche Forschungsanwendungen
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Medicine: Explored for its anticancer properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects in cancer cells . Additionally, the compound can modulate signaling pathways like NF-kB, contributing to its anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H13N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h5-7H,1-4,9H2 |
InChI-Schlüssel |
KDCVAJDCQDCSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=NC=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


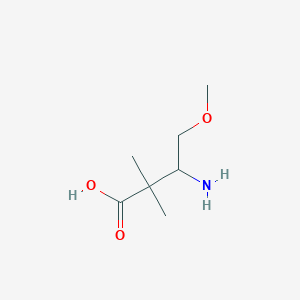


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)

